molecular formula C21H23NO4 B557637 Fmoc-N-methyl-D-valine CAS No. 103478-58-6

Fmoc-N-methyl-D-valine

Cat. No. B557637
M. Wt: 353,42 g/mole
InChI Key: YCXXXPZNQXXRIG-LJQANCHMSA-N
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Scientific Research Applications

1. Application in 3D Cell Culture and Regenerative Medicine

  • Summary of Application: Fmoc-dipeptides, including Fmoc-N-methyl-D-valine, are used to create hydrogel scaffolds for 3D cell culture. These hydrogels are used to culture various types of cells, including mesenchymal stem cells, normal endothelial cells, and tumor cell lines .
  • Methods of Application: The peptide hydrogel scaffolds are prepared by the pH-titration method in various concentrations and temperatures. They are characterized by spectroscopic methods, including circular dichroism, attenuated total reflection FT-IR, and fluorimetry .
  • Results or Outcomes: The study found that the Fmoc-FV hydrogels were thermo-sensitive and shear-thinning. They exhibited cell type-dependent biological activity, with higher cell proliferation attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

2. Application in the Fabrication of Biofunctional Materials

  • Summary of Application: Fmoc-dipeptides, including Fmoc-N-methyl-D-valine, are used in the self-assembly of new dipeptides to fabricate various biofunctional materials .
  • Methods of Application: The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
  • Results or Outcomes: The study found that the morphology of the supramolecular nanostructure and the hydrogel formation ability were significantly influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides .

3. Application in Chemical Peptide Synthesis

  • Summary of Application: The Fmoc group, including Fmoc-N-methyl-D-valine, is widely used in the chemical synthesis of peptides. It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
  • Methods of Application: The Fmoc group is used as a temporary protecting group for the Na-group of an activated incoming amino acid during peptide synthesis .
  • Results or Outcomes: The use of the Fmoc group has significantly enhanced the chemical synthesis of peptides, making it a valuable resource for research in the post-genomic world .

4. Application in the Removal of the Fmoc Group

  • Summary of Application: A method for an efficient removal of the Fmoc group, including Fmoc-N-methyl-D-valine, in ionic liquid has been developed .
  • Methods of Application: The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl .
  • Results or Outcomes: The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .

5. Application in Enzyme Substrates and Reagents

  • Summary of Application: Fmoc-N-methyl-D-valine is used as enzyme substrates and reagents. It plays a crucial role in various biochemical reactions .
  • Methods of Application: The specific method of application depends on the particular biochemical reaction or process. It is often used in combination with other biochemical reagents .
  • Results or Outcomes: The use of Fmoc-N-methyl-D-valine as an enzyme substrate or reagent can facilitate various biochemical reactions, contributing to the advancement of biochemical research .

6. Application in Solid-Phase Peptide Synthesis

  • Summary of Application: The use of Fmoc, including Fmoc-N-methyl-D-valine, as a temporary protecting group for the amine at the N-terminus in Solid-Phase Peptide Synthesis (SPPS) is very widespread .
  • Methods of Application: A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
  • Results or Outcomes: The use of Fmoc in SPPS allows for the synthesis of complex peptides without disturbing the acid-labile linker between the peptide and the resin .

Safety And Hazards

The safety data sheet for Fmoc-N-methyl-D-valine recommends avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition7.


properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583792
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-D-valine

CAS RN

103478-58-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Di Gioia, A Leggio, A Liguori, F Perri, C Siciliano… - Amino Acids, 2010 - Springer
A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids, interesting building blocks to be used for the preparation of N-…
Number of citations: 39 link.springer.com
A Leggio, EL Belsito, R De Marco… - The Journal of …, 2010 - ACS Publications
… separation of the characteristic signals of the two rotational isomers is observed but no signals for N-CH 3 and α-CH protons corresponding to the enantiomer N-Fmoc-N-methyl-d-valine …
Number of citations: 15 pubs.acs.org

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